Tetrahydrofuran-2-carbonyl chloride
Overview
Description
Tetrahydrofuran-2-carbonyl chloride, also known under its synonyms cas 52449-98-6 or the MDL number MFCD09897727 . This chemical structure has a molecular weight of 134.561 and a chemical formula of C5 H7 Cl O2 .
Molecular Structure Analysis
The molecular structure of Tetrahydrofuran-2-carbonyl chloride consists of a molecular weight of 134.561, a density of 1.3±0.1 g/cm3, and a molecular formula of C5 H7 Cl O2 .
Physical And Chemical Properties Analysis
Tetrahydrofuran-2-carbonyl chloride has a molecular weight of 134.561, a density of 1.3±0.1 g/cm3, a boiling point of 172.8±33.0 °C at 760 mmHg, and a molecular formula of C5 H7 Cl O2 .
Scientific Research Applications
1. Reduction of Unsaturated Bonds
- THF-2-CC is used as a reagent in the reduction of unsaturated carbon-carbon bonds. A study demonstrated that iron(II or III) chloride and sodium hydride in tetrahydrofuran effectively reduced both carbonyl and olefin bonds in enone, hydrogenating olefins and acetylenes under mild conditions (Fujisawa, Sugimoto, & Ohta, 1976).
2. Catalyst in Organic Synthesis
- THF-2-CC is involved in the catalytic synthesis of complex organic molecules. For example, carbonylation of ruthenium trichloride in THF yields various ruthenium carbonyl complexes, essential in organic synthesis (Bruce & Stone, 1967).
3. Clathrate Formation for CO2 Capture
- THF-2-CC plays a role in clathrate formation for carbon dioxide capture from flue gas. Studies have shown that THF as a clathrate former can significantly reduce the clathrate formation pressure, aiding in efficient CO2 capture (Kim, Choi, & Seo, 2017).
4. Synthesis of Polymers and Complex Molecules
- It is utilized in the synthesis of complex polymers and molecules, such as the chemical anchoring of polytetramethylene ether to carbon nanotubes via cationic polymerization starting from carbonyl chloride group-functionalized multi-walled carbon nanotubes (Wang, Liu, & Qiu, 2007).
5. Electrocatalysis in Organic Reactions
- THF-2-CC is involved in electrocatalysis, such as in the carboxylation of organic halides, which is catalyzed by cobalt Schiff-base complexes in THF (Folest et al., 1985).
6. Cross-Coupling Reactions
- It is employed in cross-coupling reactions, for example, in the palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes in THF, which is a method for generating C-C bonds (Dubbaka & Vogel, 2003).
Safety And Hazards
properties
IUPAC Name |
oxolane-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFNCQPOANJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293268 | |
Record name | Tetrahydro-2-furancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-carbonyl chloride | |
CAS RN |
52449-98-6 | |
Record name | Tetrahydro-2-furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52449-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofuran-2-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-2-furancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrahydrofuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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